2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Overview
Description
The compound “2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one” is a derivative of 2-aminobenzothiazole . Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzothiazole derivatives are diverse. They include one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, which are a promising trend in the synthesis of its bioactive derivatives . These reactions are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Scientific Research Applications
Anti-microbial Activity and Application in Antimicrobial Polyurethane Coating : A derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, was synthesized and shown to exhibit significant antimicrobial activity against various microorganisms. It was also incorporated into a polyurethane varnish formula, enhancing both the physical and mechanical properties of the varnish while imparting antimicrobial properties (El‐Wahab et al., 2014).
Antioxidant Activity : A study focused on the preparation and characterization of a coumarin derivative, showing high antioxidant activities, comparable to vitamin C, at certain concentrations (Abd-Almonuim et al., 2020).
Fluorescent Brighteners : Derivatives of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one were synthesized and studied for their potential as fluorescent brighteners, showing moderate to low emission intensities (Harishkumar et al., 2012).
Corrosion Inhibitors : Benzothiazole derivatives, related to 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions, showing high inhibition efficiencies (Hu et al., 2016).
Antibacterial Agents : Synthesis and evaluation of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents, derived from 2-amino benzothiazoles, showed profound antimicrobial activity (Sharma et al., 2012).
Atypical Antipsychotic Activity : A series of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives showed good dopamine D2 and serotonin 5HT2 antagonistic activity, indicating potential atypical antipsychotic activity (Gawai et al., 2019).
Future Directions
The future directions in the research of 2-aminobenzothiazole derivatives include the development of targeted synthesis of benzothiazole analogs . The concept of green synthesis, which involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend . This approach has a number of advantages and paves the way for the development of science and technology of the future .
Mechanism of Action
Target of Action
It is known that molecules with a benzothiazole moiety have a broad spectrum of biological activity . They exhibit antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
Benzothiazole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . The proposed mechanism involves an acid-catalyzed cascade of the Knoevenagel reaction, condensation of the second aldehyde molecule with 2-aminobenzothiazol, and Diels–Alder heterocycloaddition of intermediates .
Biochemical Pathways
Given the broad spectrum of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Pharmacokinetics is the study of what the body does to drugs, including their absorption, distribution, metabolism, and excretion (ADME)
Result of Action
Given the broad spectrum of biological activities associated with benzothiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Cellular Effects
Benzothiazole derivatives have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBJAMXAQOBUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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